2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C13H10FNO4S It is characterized by the presence of a fluorophenyl group attached to a sulfonylamino moiety, which is further connected to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Nitration of 2-fluorobenzene: 2-fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-fluoronitrobenzene.
Reduction of 2-fluoronitrobenzene: The nitro group in 2-fluoronitrobenzene is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in 2-fluoroaniline.
Sulfonylation of 2-fluoroaniline: 2-fluoroaniline is reacted with sulfonyl chloride in the presence of a base like pyridine to form 2-{[(2-fluorophenyl)sulfonyl]amino}benzene.
Carboxylation: The final step involves the carboxylation of 2-{[(2-fluorophenyl)sulfonyl]amino}benzene using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. Pathways involved include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-chlorophenyl)sulfonyl]amino}benzoic acid
- 2-{[(2-bromophenyl)sulfonyl]amino}benzoic acid
- 2-{[(2-methylphenyl)sulfonyl]amino}benzoic acid
Uniqueness
2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also contributes to the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-6-2-4-8-12(10)20(18,19)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCIYIFEXWSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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